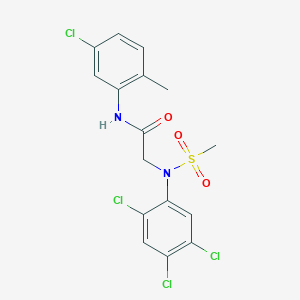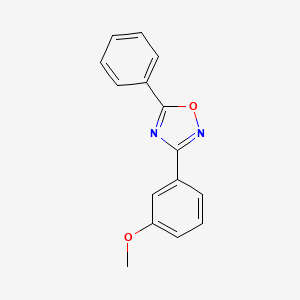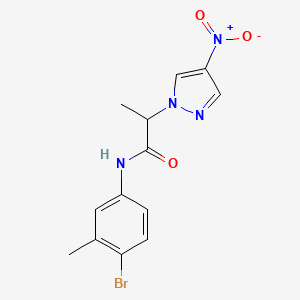
3-(3-methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including compounds structurally related to 3-(3-methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole, involves cyclodehydration of diacylhydrazines, which can be derived from acid chlorides and hydrazine. This process highlights the preparation of symmetrically 2,5-disubstituted 1,3,4-oxadiazoles as a straightforward method, featuring mild conditions and good yields. The use of acetyl chloride in ethanol both generates the required hydrogen chloride gas and serves as the solvent, simplifying the synthesis process (Hu Yao-dong, 2013).
Molecular Structure Analysis
Compounds within the 1,2,4-oxadiazole family have been extensively characterized using spectroscopic techniques, including FT-IR, 1H NMR, and mass spectrometry. These methods provide detailed insights into the molecular structure, confirming the formation of the desired oxadiazole ring and substituent groups. Studies such as those by Taha et al. (2014), who synthesized related compounds, showcase the utility of these analytical techniques in elucidating the structure of complex organic molecules.
Chemical Reactions and Properties
The chemical reactivity of 1,2,4-oxadiazoles includes their participation in various organic reactions, such as the formation of heterocyclic rearrangements, highlighted by studies on mononuclear heterocyclic rearrangements within similar molecular frameworks. These rearrangements offer insight into the electronic effects of substituents on reaction rates, illustrating the diverse reactivity patterns of oxadiazole derivatives (Spinelli et al., 1979).
Physical Properties Analysis
The liquid crystalline properties of certain 1,2,4-oxadiazole derivatives, influenced by structural features such as terminal alkoxy groups and the presence of polar nitro groups, have been documented. These studies reveal the impact of molecular design on the mesophase behavior of oxadiazole-based compounds, offering a pathway to tailor materials for specific applications (Abboud et al., 2017).
Chemical Properties Analysis
The antimicrobial properties of oxadiazole derivatives have been a focal point of research, demonstrating the potential of these compounds in therapeutic applications. New oxadiazole derivatives possessing specific substituents, such as the 5-chloro-2-methoxyphenyl moiety, have shown promising antibacterial and antifungal activities, underscoring the versatility of the oxadiazole core in medicinal chemistry (Prasanna Kumar et al., 2013).
Propriétés
IUPAC Name |
3-(3-methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c1-21-13-4-2-3-11(9-13)14-16-15(22-17-14)10-5-7-12(8-6-10)18(19)20/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMJUUFNPHJTNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(2-{[4-(4-methylphenyl)-5-pyridin-4-ylpyrimidin-2-yl]amino}ethyl)piperidin-4-ol](/img/structure/B4228728.png)

![N-(3-chloro-4-methylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4228735.png)
![ethyl 4-({[3-(3,4-dimethoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B4228751.png)
![2-{[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]thio}-1,3-benzoxazole](/img/structure/B4228761.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4228767.png)

![N-(2,4-difluorophenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4228777.png)
![N-[1-{5-[(3-anilino-3-oxopropyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-3-(methylthio)propyl]-4-methoxybenzamide](/img/structure/B4228795.png)
![2-{[4-(3-chloro-4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4228800.png)
![3-oxo-N-(4-phenoxyphenyl)-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B4228804.png)
